

# A Technical Guide to the Synthesis and Characterization of rac-Mephenytoin-d3

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## Compound of Interest

Compound Name: *rac Mephenytoin-d3*

Cat. No.: B563041

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of racemic Mephenytoin-d3 (rac-5-Ethyl-3-(methyl-d3)-5-phenylhydantoin). This deuterated analog of Mephenytoin is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for quantitative analysis by mass spectrometry.

## Physicochemical Properties

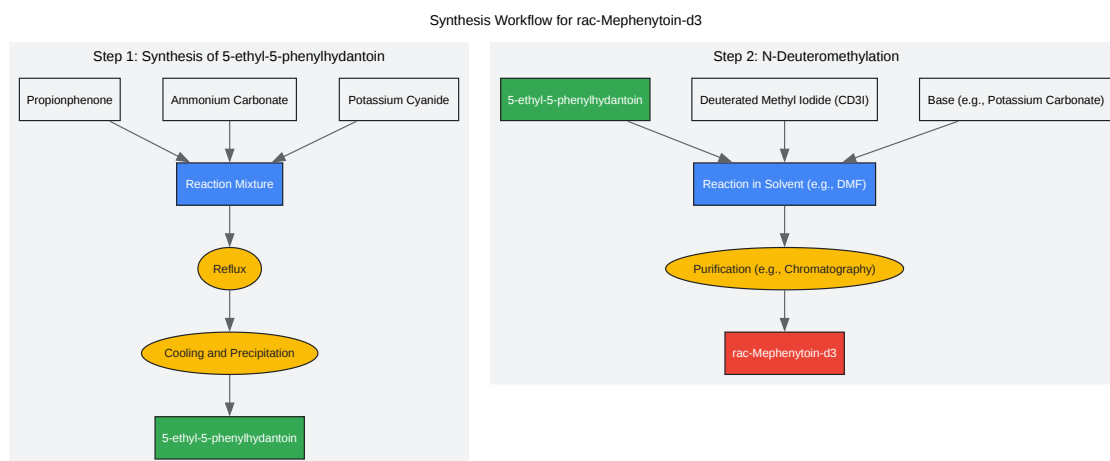
A summary of the key physicochemical properties of rac-Mephenytoin-d3 is presented below.

Property	Value	Reference
CAS Number	1185101-86-3	[1][2]
Molecular Formula	C <sub>12</sub> H <sub>11</sub> D <sub>3</sub> N <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	221.27 g/mol	[2]
Appearance	White Solid	[2]
Storage	2-8°C Refrigerator	[2]

## Synthesis of rac-Mephenytoin-d3

The synthesis of rac-Mephenytoin-d3 is a two-step process, beginning with the synthesis of the precursor 5-ethyl-5-phenylhydantoin, followed by N-deuteromethylation.

## Synthesis Workflow



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Caption: Synthesis workflow for rac-Mephenytoin-d3.

## Experimental Protocols

### Step 1: Synthesis of 5-ethyl-5-phenylhydantoin (Nirvanol)

This procedure is adapted from known methods for the synthesis of hydantoins.

#### Materials:

- Propionphenone
- Ammonium Carbonate
- Potassium Cyanide
- Ethanol
- Water

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium carbonate and potassium cyanide in water.
- Add a solution of propionphenone in ethanol to the flask.
- Heat the reaction mixture to reflux with constant stirring for 8-12 hours.
- After the reaction is complete, cool the solution in an ice bath to induce precipitation of the product.
- Collect the precipitate by filtration and wash with cold water.
- Dry the product to obtain 5-ethyl-5-phenylhydantoin.

### Step 2: N-Deuteromethylation of 5-ethyl-5-phenylhydantoin

This step introduces the deuterated methyl group onto the hydantoin ring.

#### Materials:

- 5-ethyl-5-phenylhydantoin

- Deuterated Methyl Iodide ( $\text{CD}_3\text{I}$ )
- Potassium Carbonate ( $\text{K}_2\text{CO}_3$ )
- Dimethylformamide (DMF)
- Ethyl Acetate
- Brine

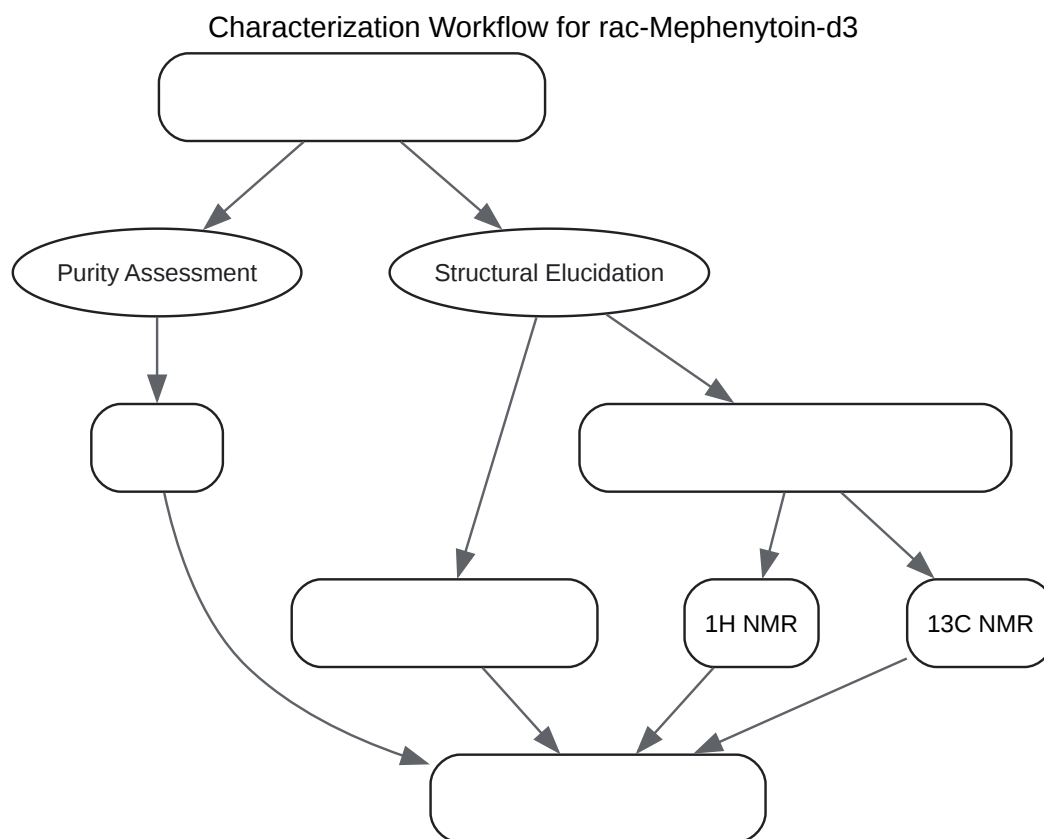
#### Procedure:

- To a solution of 5-ethyl-5-phenylhydantoin in DMF, add potassium carbonate.
- Stir the suspension at room temperature for 30 minutes.
- Add deuterated methyl iodide dropwise to the reaction mixture.
- Continue stirring at room temperature for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield rac-Mephenytoin- $\text{d}_3$ .

## Characterization of rac-Mephenytoin- $\text{d}_3$

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized rac-Mephenytoin- $\text{d}_3$ .

## Characterization Workflow



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Caption: Analytical workflow for the characterization of rac-Mephénytoin-d3.

## Analytical Methodologies and Data

### High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound.

Protocol:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m)

- Mobile Phase: A gradient of acetonitrile and water.
- Detection: UV at 254 nm.
- Expected Outcome: A single major peak corresponding to rac-Mephénytoin-d<sub>3</sub>, with purity typically exceeding 98%.

#### Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic incorporation. Electron ionization (EI) or electrospray ionization (ESI) can be used.

#### Protocol (ESI-MS/MS):

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Full scan to determine the parent ion and product ion scan for fragmentation analysis.
- Collision Gas: Argon.

#### Expected Mass Spectrometry Data:

Parameter	Expected Value
Parent Ion [M+H] <sup>+</sup> (m/z)	222.3
Major Fragment Ion (m/z)	Likely loss of the ethyl group or cleavage of the hydantoin ring.

#### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are used to elucidate the chemical structure of the molecule. The absence of a signal in the methyl region of the <sup>1</sup>H NMR spectrum and the presence of a characteristic triplet (due to C-D coupling) in the <sup>13</sup>C NMR spectrum for the methyl carbon confirm the deuteration.

#### Predicted NMR Data (in CDCl<sub>3</sub>):

<sup>1</sup> H NMR	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Aromatic-H	7.30 - 7.50	m	5H	Phenyl protons
NH	~8.0	br s	1H	N1-H
CH <sub>2</sub>	2.0 - 2.2	q	2H	-CH <sub>2</sub> CH <sub>3</sub>
CH <sub>3</sub>	0.9 - 1.1	t	3H	-CH <sub>2</sub> CH <sub>3</sub>

<sup>13</sup> C NMR	Predicted Chemical Shift (δ, ppm)	Assignment
C=O	~175	C4=O
C=O	~156	C2=O
Aromatic-C	125 - 140	Phenyl carbons
C5	~70	C5
N-CD <sub>3</sub>	~25 (t)	N-CD <sub>3</sub>
-CH <sub>2</sub> CH <sub>3</sub>	~30	-CH <sub>2</sub> CH <sub>3</sub>
-CH <sub>2</sub> CH <sub>3</sub>	~8	-CH <sub>2</sub> CH <sub>3</sub>

Note: Predicted NMR data is based on the analysis of similar hydantoin structures. Actual values may vary.

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## References

- 1. rac Mephentyoin-d3 | CAS 1185101-86-3 | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]

- 2. pharmaffiliates.com [pharmaffiliates.com]
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